Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of triazolo[1,5-a]pyrimidines has been achieved through a Biginelli-like multicomponent reaction (MCR), involving hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The structure of triazolo[1,5-a]pyrimidines has been proven using NMR spectroscopy and HPLC-MS spectrometry .Chemical Reactions Analysis
The formation of triazolo[1,5-a]pyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Scientific Research Applications
Synthesis and Chemical Properties
Research in synthetic chemistry has explored various derivatives of triazolopyrimidines due to their intriguing chemical properties and potential biological activity. For instance, the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives highlights the interest in these compounds for their potential biological properties. The study outlines a method for synthesizing these substances, starting from β-ketosulfonamides, through a series of reactions involving metalation, oxidation, and reaction with aromatic aldehydes and 3-amino-1,2,4-triazole (Kolosov et al., 2015).
Organometallic Complexes
In materials science, the development of organometallic complexes involving similar triazolopyrimidine structures has been reported. For example, triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid were synthesized and characterized, revealing insights into their structure and potential antimicrobial activity. These complexes showcase the versatility of triazolopyrimidines in forming organometallic structures with potential applications in medicinal chemistry (Ruisi et al., 2010).
Neuroprotective Effects
Beyond synthetic and materials chemistry, lithium compounds have been studied for their neuroprotective effects, with implications for treating neurodegenerative disorders like Alzheimer's disease. Lithium's inhibition of glycogen synthase kinase-3β (GSK-3β) and modulation of the Wnt/β-catenin signaling pathway are mechanisms believed to underlie its neuroprotective and neurotrophic effects, offering potential therapeutic strategies for neurodegenerative diseases (Forlenza et al., 2014).
Photoluminescence in Materials Science
In another fascinating application, research on lithium carboxylate frameworks has demonstrated that these materials can exhibit guest-dependent photoluminescence. Such properties make these frameworks interesting for potential applications in sensing, imaging, or as components in optoelectronic devices. The study on lithium–organic frameworks reveals the structure-dependent photoluminescence behavior, underscoring the functional versatility of lithium-containing compounds in materials science (Aliev et al., 2014).
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to exhibit a wide range of pharmacological activities . They have been found to act as anticancer, antimicrobial, anti-tubercular agents, and more .
Mode of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to inhibit various enzymes . The ability of these compounds to accept and donate hydrogen bonds makes them a precise pharmacophore with a bioactive profile, as they can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to affect various biochemical pathways related to their pharmacological activities .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to exhibit various biological activities .
Future Directions
Triazolo[1,5-a]pyrimidines have been used in the preparation of antiviral agents . Compounds 25 and 26 emerged as promising anti-flavivirus agents, showing activity in the low micromolar range . This suggests that “Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” and similar compounds could have potential applications in antiviral research.
Properties
IUPAC Name |
lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2.Li/c7-4-3(5(12)13)1-8-6-9-2-10-11(4)6;/h1-2H,7H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAAFUZIDKNYLG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NC2=NC=NN2C(=C1C(=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4LiN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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